molecular formula C17H25N3O2Si2 B3055379 Benzamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]- CAS No. 64339-87-3

Benzamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-

Cat. No.: B3055379
CAS No.: 64339-87-3
M. Wt: 359.6 g/mol
InChI Key: CMGTZGBHUVZLNO-UHFFFAOYSA-N
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Description

Benzamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]- (hereafter referred to as the target compound) is a bis(trimethylsilyl)-substituted pyrimidine derivative. Its structure features two trimethylsilyl (TMS) groups: one attached to the amide nitrogen and another to the oxygen at the 2-position of the pyrimidinyl ring. This compound is structurally related to cytosine derivatives, as evidenced by its synonym O,N-Bis(trimethylsilyl)cytosine .

Properties

IUPAC Name

N-trimethylsilyl-N-(2-trimethylsilyloxypyrimidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2Si2/c1-23(2,3)20(16(21)14-10-8-7-9-11-14)15-12-13-18-17(19-15)22-24(4,5)6/h7-13H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGTZGBHUVZLNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N(C1=NC(=NC=C1)O[Si](C)(C)C)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433963
Record name Benzamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64339-87-3
Record name Benzamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]- typically involves multiple steps:

    Formation of the Benzamide Core: This can be achieved through the reaction of benzoic acid with ammonia or an amine under dehydrating conditions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring can be synthesized separately and then coupled with the benzamide core using appropriate coupling reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrimidine ring or the benzamide moiety.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide or the pyrimidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions activated by the trimethylsilyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzamide derivatives as anticancer agents. For instance, compounds structurally similar to Benzamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]- have been shown to inhibit specific kinases involved in cancer progression. The design of these compounds often aims at targeting receptors such as DDR1 and DDR2, which are implicated in various malignancies.

CompoundTarget KinaseIC50 (nM)Reference
5nDDR19.4
5nDDR220.4

The above data suggest that benzamide derivatives can be optimized for enhanced potency against specific targets, making them promising candidates for further development.

Anti-inflammatory Properties

In addition to anticancer properties, benzamide derivatives have been investigated for their anti-inflammatory effects. For example, compounds similar to Benzamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]- have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro. This is particularly relevant in conditions such as acute lung injury, where the modulation of inflammatory pathways can lead to therapeutic benefits.

Neuroprotective Effects

Some benzamide derivatives have also shown neuroprotective effects in preclinical models. Their ability to cross the blood-brain barrier and modulate neurotransmitter systems presents a potential avenue for treating neurodegenerative diseases.

Herbicides and Pesticides

The structural features of benzamide derivatives make them suitable candidates for agrochemical applications. Certain compounds have been designed to act as herbicides or pesticides by targeting specific biochemical pathways in plants or pests. The incorporation of trimethylsilyl groups enhances their stability and bioavailability in agricultural formulations.

Polymer Chemistry

Benzamide derivatives are also explored in materials science, particularly in polymer chemistry. They can serve as monomers or additives that impart specific properties to polymers, such as increased thermal stability or enhanced mechanical strength.

Surface Modification

The trimethylsilyl groups in these compounds allow for effective surface modification techniques. This is particularly useful in creating hydrophobic surfaces or modifying the surface properties of materials for various industrial applications.

Case Study 1: Anticancer Compound Development

In a recent study focusing on the synthesis and evaluation of novel benzamide derivatives, researchers developed a series of compounds that exhibited selective inhibition against DDR1 and DDR2 kinases. The study reported that modifications at specific positions of the benzamide structure led to improved IC50 values compared to existing inhibitors.

Case Study 2: Agricultural Application

A patent application described a novel herbicide formulation based on a benzamide derivative that effectively controlled weed growth while minimizing phytotoxicity to crops. Field trials demonstrated significant improvements in crop yield when treated with this formulation compared to traditional herbicides.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, the trimethylsilyl groups could enhance the compound’s lipophilicity, affecting its interaction with biological membranes or enzymes. The pyrimidine ring might interact with nucleic acids or proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine Derivatives with Silyl Substituents

4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- (CAS: Not specified)
  • Structural Similarity: This compound is identical to the target compound, as confirmed by its synonyms, including Bis(trimethylsilyl)cytosine .
  • Key Differences: None; this is an alternative nomenclature for the same structure.
N-(4-Methylpyridin-2-yl)-2-hydroxy-4-methylbenzamide (CAS: 783370-81-0)
  • Structural Similarity : Contains a benzamide backbone but lacks silyl groups. Instead, it features a hydroxyl group and methyl substituents on the aromatic rings .

Silylated Benzamide Derivatives

N-(5-Butyl-1-ethyl-1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)benzamide (CAS: 141077-00-1)
  • Structural Similarity : Shares a benzamide-pyrimidinyl core but substitutes TMS groups with alkyl chains (butyl, ethyl) .
N-[3-(2-Amino-1,6-dihydro-4-methyl-6-oxo-5-pyrimidinyl)propyl]benzamide (CAS: 2954-18-9)
  • Structural Similarity: Features a pyrimidinyl-amide scaffold but incorporates an amino-propyl chain instead of silyl groups .
  • Functional Impact: The amino group introduces hydrogen-bonding capacity, which could enhance biological activity compared to the inert TMS groups in the target compound.

Silylated Non-Benzamide Compounds

2-[(Trimethylsilyl)methyl]benzaldehyde (CAS: Not specified)
  • Structural Similarity : Contains a TMS group but on a benzaldehyde backbone instead of a pyrimidinyl-amide .
  • Functional Impact : The aldehyde group renders this compound reactive in nucleophilic additions, unlike the electrophilically inert amide in the target compound.
N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide (CAS: Not specified)
  • Structural Similarity : Includes a TMS group on a pyridine ring but substitutes benzamide with pivalamide .
  • Functional Impact : The bulky pivaloyl group may hinder crystallization compared to the planar benzamide structure.

Comparative Data Table

Compound Core Structure Substituents Key Properties References
Target compound Benzamide-pyrimidine N-TMS, 2-O-TMS High lipophilicity, steric bulk
N-(4-Methylpyridin-2-yl)-2-hydroxy-4-methylbenzamide Benzamide-pyridine 2-OH, 4-Me, N-(4-Me-pyridin-2-yl) Polar, hydrogen-bonding capability
N-(5-Butyl-1-ethyl-2-pyrimidinyl)benzamide Benzamide-pyrimidine N-alkyl (butyl, ethyl) Moderate hydrophobicity, flexible chains
2-[(Trimethylsilyl)methyl]benzaldehyde Benzaldehyde 2-(TMS-methyl) Electrophilic aldehyde, reactive

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including neuroleptic, antitumor, and enzyme inhibitory effects. The compound Benzamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]- is particularly interesting due to its unique structural features and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of Benzamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]- can be represented as follows:

  • Molecular Formula: C₁₀H₂₁N₃OSi₂
  • Molecular Weight: 255.4642 g/mol
  • CAS Registry Number: 18037-10-0

This compound features a pyrimidine ring substituted with trimethylsilyl groups, which may enhance its lipophilicity and bioavailability.

1. Neuroleptic Activity

Research has shown that benzamide derivatives exhibit significant neuroleptic activity. A study on related compounds demonstrated that certain benzamides were effective in reducing apomorphine-induced stereotyped behavior in rats, indicating potential antipsychotic properties. For instance, a derivative was found to be approximately 15 times more active than metoclopramide, a known antiemetic and prokinetic agent .

2. Antitumor Activity

Benzamide derivatives have also been investigated for their antitumor potential. A notable study highlighted that newly synthesized benzamide derivatives exhibited inhibitory activity against histone deacetylases (HDACs), which are crucial in cancer progression. The IC₅₀ values for these compounds ranged from 2 to 50 µM, showing promising results for further development as anticancer agents .

3. Enzyme Inhibition

Recent studies have focused on the enzyme inhibition capabilities of benzamide derivatives. For example, compounds designed with a pyrimidinyl moiety demonstrated significant activity against acetylcholinesterase (AChE) and beta-secretase (BACE-1), both of which are targets in Alzheimer's disease treatment. One compound showed an IC₅₀ of 1.83 µM against AChE and 0.57 µM against BACE-1, indicating dual inhibitory potential .

Structure-Activity Relationship (SAR)

The biological activity of benzamide derivatives often correlates with their structural characteristics. Key findings from SAR studies include:

  • Substituent Effects: The presence of trimethylsilyl groups enhances the lipophilicity and possibly the binding affinity of the compounds.
  • Pyrimidine Ring Influence: Modifications on the pyrimidine ring significantly affect the biological activity; for instance, different substituents can lead to variations in potency against specific targets.

Data Summary

Activity Type IC₅₀ Value Reference
Neuroleptic Activity15x more than metoclopramide
HDAC Inhibition2 - 50 µM
AChE Inhibition1.83 µM
BACE-1 Inhibition0.57 µM

Case Studies

Several case studies have documented the efficacy of benzamide derivatives in clinical settings:

  • Case Study 1: A derivative was evaluated in a preclinical model for psychosis treatment, demonstrating reduced side effects compared to traditional antipsychotics like haloperidol.
  • Case Study 2: In vitro studies on HDAC inhibitors derived from benzamides showed significant tumor growth inhibition in mouse models, paving the way for future clinical trials.

Q & A

Basic: What are the critical safety considerations when synthesizing silylated benzamide derivatives like this compound?

Methodological Answer:
Prior to synthesis, conduct a hazard analysis for reagents and intermediates, particularly focusing on:

  • Trimethylsilyl groups : These are moisture-sensitive; use anhydrous conditions and inert atmospheres (e.g., nitrogen) to prevent hydrolysis .
  • Mutagenicity screening : Ames II testing is recommended for anomeric amides. For example, related compounds exhibit mutagenicity comparable to benzyl chloride, necessitating PPE (gloves, fume hoods) and waste containment protocols .
  • Thermal stability : Differential Scanning Calorimetry (DSC) should be performed to assess decomposition risks during heating steps .

Basic: How can researchers purify and characterize this compound?

Methodological Answer:

  • Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization in acetonitrile. Monitor purity via TLC (Rf ~0.3–0.5 in 1:3 EtOAc/hexane) .
  • Characterization :
    • NMR : Focus on distinguishing silyl proton environments (δ 0.1–0.3 ppm for trimethylsilyl groups) and pyrimidinyl aromatic signals (δ 7.5–8.5 ppm) .
    • GC-MS : Confirm molecular ion peaks (e.g., m/z ~400–450) and fragmentation patterns to verify silyl group retention .

Advanced: What mechanistic role do the trimethylsilyl groups play in this compound’s reactivity?

Methodological Answer:
The trimethylsilyl (TMS) groups:

  • Electron-withdrawing effects : Stabilize intermediates during nucleophilic aromatic substitution at the pyrimidinyl ring, enhancing reaction yields .
  • Steric protection : Shield the amide nitrogen, reducing unwanted side reactions (e.g., hydrolysis or oxidation). Compare with non-silylated analogs to assess reactivity differences .
  • Synthetic leverage : TMS groups can be selectively removed via fluoride ions (e.g., TBAF) for downstream functionalization .

Advanced: How should researchers address contradictory mutagenicity data in silylated amides?

Methodological Answer:

  • Comparative testing : Perform Ames II assays alongside structurally similar compounds (e.g., benzyl chloride) as internal controls .
  • Dose-response analysis : Use multiple concentrations (e.g., 0.1–100 µg/mL) to identify threshold effects. For example, compound 3 in showed mutagenicity only at >50 µg/mL .
  • Structural modifiers : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce mutagenic potential while retaining reactivity .

Advanced: What strategies optimize coupling reactions involving the pyrimidinyl moiety?

Methodological Answer:

  • Catalysis : Use Pd(PPh₃)₄ or CuI for cross-coupling reactions (e.g., Sonogashira or Ullmann couplings) under microwave irradiation (80–120°C, 30 min) to enhance efficiency .
  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve solubility of silylated intermediates. Avoid DCM due to its low boiling point .
  • Monitoring : Track reaction progress via HPLC (C18 column, 254 nm UV detection) to identify byproducts early .

Basic: What are the best practices for storing this compound?

Methodological Answer:

  • Conditions : Store under argon at –20°C in amber vials to prevent moisture ingress and photodegradation .
  • Stability testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and analyze via NMR to detect decomposition (e.g., loss of TMS groups) .

Advanced: How does this compound compare to non-silylated benzamide derivatives in biological assays?

Methodological Answer:

  • Lipophilicity : Silylation increases logP values by ~1.5 units, enhancing membrane permeability. Measure via shake-flask method .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound retention via LC-MS. Silylated analogs often show 2–3× longer half-lives .

Basic: What analytical techniques resolve spectral overlaps in NMR?

Methodological Answer:

  • 2D NMR : Use HSQC to correlate pyrimidinyl C-H couplings and NOESY to confirm spatial proximity of silyl groups .
  • Deuterated solvents : DMSO-d₆ or CDCl₃ sharpen peaks for aromatic protons, reducing signal overlap .

Advanced: Can computational modeling predict this compound’s reactivity?

Methodological Answer:

  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to model transition states for silyl group cleavage or pyrimidinyl substitution .
  • Docking studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Compare with crystallographic data (e.g., PDB entries) for validation .

Advanced: How do solvent polarity and temperature affect reaction outcomes?

Methodological Answer:

  • Solvent screening : Test THF (low polarity) vs. DMF (high polarity) in model reactions. Polar solvents often improve yields by 15–20% for silylated intermediates .
  • Temperature gradients : Use a reflux condenser (80°C) for exothermic steps (e.g., acyl chloride formation) but maintain <40°C during silylation to avoid decomposition .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-
Reactant of Route 2
Reactant of Route 2
Benzamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-

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